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Abstract
Ancriviroc (formerly known as SCH 351125 or SCH-C) is a potent and orally bioavailable

small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Identified through

high-throughput screening, Ancriviroc emerged as a promising candidate for the treatment of

Human Immunodeficiency Virus-1 (HIV-1) infection by inhibiting viral entry into host cells. This

technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action,

and preclinical evaluation of Ancriviroc. Detailed experimental protocols for key assays and a

summary of available quantitative data are presented to support further research and

development in the field of HIV therapeutics.

Discovery
The discovery of Ancriviroc was the result of a targeted effort by Schering-Plough to identify

small molecule inhibitors of HIV-1 entry. The process began with a high-throughput screening

of their extensive compound library to identify molecules that could block the interaction

between the HIV-1 surface glycoprotein gp120 and the CCR5 co-receptor, a critical step for the

entry of R5-tropic HIV-1 strains into host immune cells.

This screening campaign led to the identification of an initial lead compound, an oximino-

piperidino-piperidine derivative, which demonstrated modest CCR5 antagonistic activity.[1] A

subsequent structure-activity relationship (SAR) study was initiated to optimize the potency,
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selectivity, and pharmacokinetic profile of this lead series. This medicinal chemistry effort

focused on modifications of the phenyl, oxime, and amide moieties of the molecule. These

efforts culminated in the synthesis of Ancriviroc, which exhibited significantly improved

antiviral potency and favorable oral bioavailability.[1]

Synthesis of Ancriviroc
The synthesis of Ancriviroc involves a multi-step process centered on the construction of the

core oximino-piperidino-piperidine scaffold. The following is a generalized synthetic scheme

based on the structure-activity relationship studies published for this class of compounds.

Key Synthetic Steps:

Formation of the Bipiperidine Core: The synthesis commences with the construction of the 4-

methyl-1,4'-bipiperidine core. This is typically achieved through established methods of

heterocyclic chemistry, potentially involving multi-step sequences to introduce the desired

substitution pattern.

Introduction of the Oxime Moiety: An oxime functionality is introduced onto one of the

piperidine rings. This is followed by etherification of the oxime with an appropriate alkylating

agent to yield the ethoxyimino group.

Coupling of the Phenyl Group: A 4-bromophenyl group is attached to the carbon of the C=N

bond of the oxime. This is a critical step for the molecule's interaction with the CCR5

receptor.

Amide Bond Formation: The final step involves the acylation of the second piperidine

nitrogen with 2,4-dimethylnicotinic acid N-oxide. This amide bond formation completes the

synthesis of Ancriviroc.

Specific reagents, reaction conditions, and purification methods are proprietary and not fully

detailed in the public literature. The above description represents a plausible synthetic strategy

based on related chemical literature.

Mechanism of Action
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Ancriviroc is a non-competitive antagonist of the CCR5 receptor.[2] It functions as an entry

inhibitor, preventing the fusion of the HIV-1 viral envelope with the host cell membrane.

CCR5-Mediated HIV-1 Entry Signaling Pathway
The entry of R5-tropic HIV-1 into a target cell, such as a T-lymphocyte or macrophage, is a

multi-step process:

Binding to CD4: The viral envelope glycoprotein gp120 initially binds to the primary cellular

receptor, CD4.

Conformational Change: This binding induces a conformational change in gp120, exposing a

binding site for a co-receptor.

Co-receptor Binding: The altered gp120 then binds to the CCR5 co-receptor.

gp41-Mediated Fusion: The interaction with CCR5 triggers further conformational changes in

the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into

the host cell membrane and subsequent fusion of the viral and cellular membranes. This

allows the viral capsid to enter the cytoplasm of the host cell.

Ancriviroc allosterically binds to a hydrophobic pocket within the transmembrane helices of the

CCR5 receptor. This binding event induces a conformational change in the receptor that

prevents its recognition and binding by the HIV-1 gp120 protein, thereby blocking the fusion

process and subsequent viral entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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